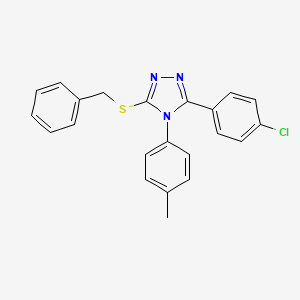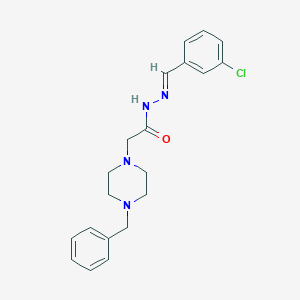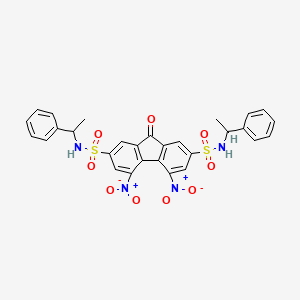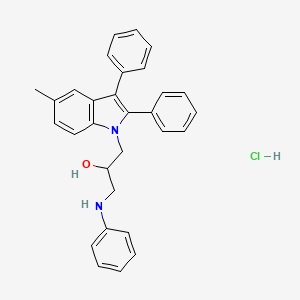![molecular formula C27H25ClN4O4 B11977668 N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide](/img/structure/B11977668.png)
N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a furan ring, an imidazole moiety, and a methoxybenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl-furan intermediate, followed by the introduction of the imidazole group through a nucleophilic substitution reaction. The final step involves the formation of the methoxybenzamide group via an amide coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole group can be reduced to form imidazolines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of imidazolines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Z)-2-[5-(3-Chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-YL)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Properties
Molecular Formula |
C27H25ClN4O4 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H25ClN4O4/c1-35-22-8-6-19(7-9-22)26(33)31-24(27(34)30-12-3-14-32-15-13-29-18-32)17-23-10-11-25(36-23)20-4-2-5-21(28)16-20/h2,4-11,13,15-18H,3,12,14H2,1H3,(H,30,34)(H,31,33)/b24-17- |
InChI Key |
OQTVSOJPCUSXGS-ULJHMMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977611.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11977616.png)



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11977631.png)
![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11977637.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977641.png)
![(5Z)-2-imino-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977643.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11977652.png)

